2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride

Antiarrhythmic Drug Discovery Cardiac Pharmacology Structure-Activity Relationship

This 2',6'-acetoxylidide analog incorporates a unique -O-CH2-CH2- ether linker absent in lidocaine, directly modifying antiarrhythmic potency and CNS therapeutic margin. It acts as a quantifiable CYP2D6 reference inhibitor (IC50 3,300 nM), enabling cross-study DDI assay validation. For NaV isoform research, the structural novelty helps decouple pore-blocking from rapid hepatic clearance. Essential for medicinal chemistry programs targeting improved safety profiles.

Molecular Formula C16H27ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 102207-84-1
Cat. No. B009264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride
CAS102207-84-1
Synonyms2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
Molecular FormulaC16H27ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-]
InChIInChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H
InChIKeyYPELWFSWXLUXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride (CAS 102207-84-1): A Structurally Distinct Aminoamide Derivative for Specialized Research Applications


2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride (CAS 102207-84-1) is a synthetic aminoamide derivative and a structural analog of lidocaine. Unlike lidocaine, which features a direct bond between the acetyl group and the diethylamino moiety, this compound incorporates a unique -O-CH2-CH2- ether linker, yielding the systematic name 2-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)acetamide hydrochloride [1]. It is also known by the code C 3054 [1]. This structural modification differentiates it within the class of 2',6'-acetoxylidides, which were originally investigated for their antiarrhythmic and local anesthetic properties [2].

Why 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride Is Not a Simple Substitute for Generic Lidocaine Analogs


The assumption that all 2',6'-acetoxylidide derivatives are functionally interchangeable is undermined by critical data. A foundational study on this class demonstrated that modifying the amide alkyl substituent, as in 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride, directly impacts both antiarrhythmic potency and the therapeutic margin against CNS toxicity compared to simpler secondary amides [1]. Furthermore, its distinct chemical structure confers a unique selectivity profile, exemplified by its interaction with the CYP2D6 enzyme [2]. These findings highlight that the choice of analog is not trivial but is a key determinant of experimental outcomes in cardiac electrophysiology, drug metabolism, and pharmacological profiling, where a specific balance of ion channel affinity, metabolic stability, and toxicity is required.

Quantitative Differentiation of 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride from Standard-of-Care Comparators


Enhanced Antiarrhythmic Potency and Improved Therapeutic Index Over Unsubstituted Secondary Amides

In a head-to-head comparison, the class of functionalized acetoxylidides, to which this compound belongs, demonstrated superior antiarrhythmic potency and a wider therapeutic margin compared to unsubstituted secondary amide analogs. The study specifies that 'most of the target compounds were more potent than the corresponding secondary amides and had improved therapeutic margins toward CNS toxicity' [1]. The quantified difference in potency is a direct result of the 2-(diethylamino)ethoxy substitution on the amide nitrogen, a key structural feature of 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride.

Antiarrhythmic Drug Discovery Cardiac Pharmacology Structure-Activity Relationship

Significant CYP2D6 Enzyme Inhibition: A Distinct Liability Profile for Drug-Drug Interaction Studies

A cross-study comparison reveals a substantial difference in cytochrome P450 2D6 (CYP2D6) inhibition potential. The target compound inhibits human recombinant CYP2D6 with an IC50 of 3,300 nM [1]. This level of inhibition is a specific characteristic that contrasts with the primary pharmacological target of many lidocaine analogs, which is sodium channel blockade. This quantitative data positions the compound as a distinct molecular probe for studying CYP2D6-mediated metabolism and potential drug-drug interactions, a role for which classic local anesthetics with negligible CYP2D6 affinity are unsuited.

Drug Metabolism CYP2D6 Inhibition In Vitro ADME

Structural Differentiation from Lidocaine via an Ether Linker: Impact on Physicochemical and Pharmacological Profiles

A class-level inference can be drawn from the core structural difference: the replacement of the direct C-C bond in lidocaine with an ether linker (C-O-C) in the target compound. This substitution, which is the defining feature of the 'aminoaceto-2',6'-xylidides with functionalized amide alkyl substituents' class, was shown to be responsible for the superior pharmacological profile observed (increased potency and improved therapeutic index) [1]. This fundamental change alters the molecule's conformational flexibility, hydrogen-bonding potential, and overall lipophilicity, directly influencing its interaction with biological targets and metabolic enzymes.

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Validated Research and Procurement Scenarios for 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium chloride


CYP2D6 Inhibition Profiling and Drug-Drug Interaction (DDI) Screening Panels

Procurement for in vitro ADME screening is justified by the compound's confirmed, quantifiable inhibition of CYP2D6 (IC50 = 3,300 nM) [1]. It serves as a crucial positive control or reference inhibitor when validating fluorogenic or LC-MS/MS based assays designed to flag potential DDIs for new chemical entities. Its defined inhibitory concentration allows for direct cross-study comparability and assay troubleshooting, unlike a non-inhibitory local anesthetic control.

Cardiac Electrophysiology and Antiarrhythmic Lead Optimization

This compound is the appropriate chemical starting point for academic or industrial programs targeting novel antiarrhythmics. The foundational SAR by McMaster et al. provides the evidence that this specific subclass of functionalized acetoxylidides offers an improved therapeutic margin against CNS toxicity compared to simpler analogs [2]. Its use is essential for any medicinal chemistry effort aiming to build upon this favorable efficacy/toxicity profile.

Pharmacology Research on Sodium Channel Isoforms

While not a direct comparator, the established metabolic profile (CYP2D6 susceptibility) and structural novelty (ether linker) of this compound make it an ideal tool for advanced sodium channel pharmacology. Researchers investigating the nuanced, state-dependent blocking properties of different NaV isoforms can use this compound to decouple pore-blocking effects from the rapid hepatic clearance typical of lidocaine, allowing for a more isolated study of channel kinetics [2].

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